![molecular formula C14H16N2O5 B13541039 ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with a proline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation of the carboxylic acid group, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its relatively high yield and purity, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as an immunomodulator . It is being investigated for its potential to modulate immune responses, which could be beneficial in treating autoimmune diseases and cancer.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to proteins involved in immune response regulation . This interaction can lead to altered gene expression and cellular behavior, contributing to its immunomodulatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin core but differ in their functional groups.
Proline derivatives: Compounds like N-carbamoyl-l-proline and its analogs.
Uniqueness
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline is unique due to its combined structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H16N2O5 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5/c17-13(18)10-2-1-5-16(10)14(19)15-9-3-4-11-12(8-9)21-7-6-20-11/h3-4,8,10H,1-2,5-7H2,(H,15,19)(H,17,18) |
Clave InChI |
GUGZZMZCHBCBDI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)
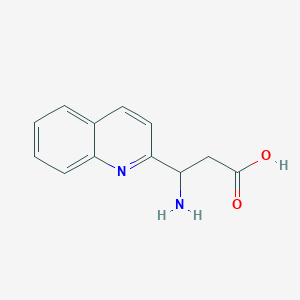
![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
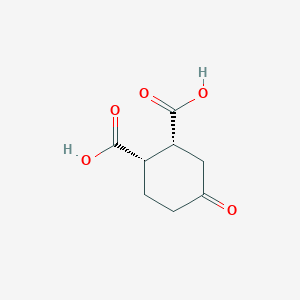
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)
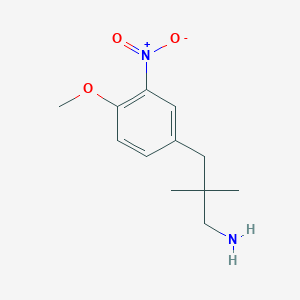
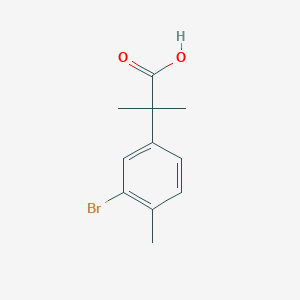
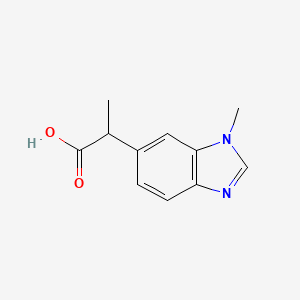
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)

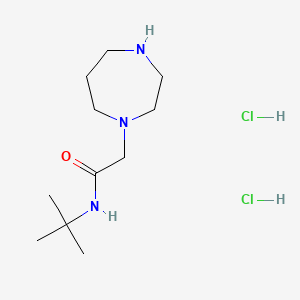
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
